2-[4-[3-(tert-butylamino)-2-hydroxypropoxy]phenyl]-6-methoxy-3-methylquinazolin-4-one
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Overview
Description
2-[4-[3-(tert-butylamino)-2-hydroxypropoxy]phenyl]-6-methoxy-3-methylquinazolin-4-one is a complex organic compound with a unique structure that includes a quinazolinone core, a tert-butylamino group, and a methoxy group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[3-(tert-butylamino)-2-hydroxypropoxy]phenyl]-6-methoxy-3-methylquinazolin-4-one typically involves multiple steps. One common method includes the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the tert-Butylamino Group: The tert-butylamino group is introduced via nucleophilic substitution reactions, often using tert-butylamine as the nucleophile.
Attachment of the Hydroxypropoxy Group: The hydroxypropoxy group is attached through etherification reactions, typically involving the reaction of an appropriate phenol derivative with an epoxide.
Methoxylation: The methoxy group is introduced through methylation reactions, often using methyl iodide or dimethyl sulfate as the methylating agents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yields and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
2-[4-[3-(tert-butylamino)-2-hydroxypropoxy]phenyl]-6-methoxy-3-methylquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl halides in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may yield fully or partially reduced derivatives.
Scientific Research Applications
2-[4-[3-(tert-butylamino)-2-hydroxypropoxy]phenyl]-6-methoxy-3-methylquinazolin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a precursor for the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[4-[3-(tert-butylamino)-2-hydroxypropoxy]phenyl]-6-methoxy-3-methylquinazolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites or alter receptor signaling pathways by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
- 2-tert-butylamino-1-(4-hydroxy-3-methylphenyl)ethanol
- Levalbuterol Related Compound F
- Salbutamol impurity I
- Pirbuterol acetate
Uniqueness
2-[4-[3-(tert-butylamino)-2-hydroxypropoxy]phenyl]-6-methoxy-3-methylquinazolin-4-one is unique due to its specific combination of functional groups and its quinazolinone core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
83722-14-9 |
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Molecular Formula |
C23H29N3O4 |
Molecular Weight |
411.5 g/mol |
IUPAC Name |
2-[4-[3-(tert-butylamino)-2-hydroxypropoxy]phenyl]-6-methoxy-3-methylquinazolin-4-one |
InChI |
InChI=1S/C23H29N3O4/c1-23(2,3)24-13-16(27)14-30-17-8-6-15(7-9-17)21-25-20-11-10-18(29-5)12-19(20)22(28)26(21)4/h6-12,16,24,27H,13-14H2,1-5H3 |
InChI Key |
NJLURZOPCFJTSE-UHFFFAOYSA-N |
SMILES |
CC(C)(C)NCC(COC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)OC)C(=O)N2C)O |
Canonical SMILES |
CC(C)(C)NCC(COC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)OC)C(=O)N2C)O |
95893-19-9 | |
Synonyms |
2-(4-(3-(tert-butylamino)-2-hydroxypropoxy)phenyl)-3-methyl-6-methoxy-4(3H)-quinazolinone HX-CH 44 BS HX-CH 44BS HX-CH-44-BS |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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